N-[(4-METHYLPHENYL)METHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group substituted with a methyl group and a phenoxy group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE can be achieved through a multi-step process:
Step 1: The initial step involves the reaction of 4-methylbenzyl chloride with 2-isopropylphenol in the presence of a base such as potassium carbonate to form 2-(2-isopropylphenoxy)-1-(4-methylphenyl)ethane.
Step 2: The intermediate product is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylacetamide
- N-(4-Methylphenyl)acetamide
- 2-(2-Isopropylphenoxy)acetamide
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the presence of both a phenyl group substituted with a methyl group and a phenoxy group substituted with an isopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)17-6-4-5-7-18(17)22-13-19(21)20-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTXAXRCLFDTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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